2,2',2''-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate

Description

2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core with multiple substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

CAS No. |

88949-22-8 |

|---|---|

Molecular Formula |

C63H66N12O6 |

Molecular Weight |

1087.3 g/mol |

IUPAC Name |

2-N,4-N,6-N-tris[4-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenyl]-1,3,5-triazine-2,4,6-triamine;triformate |

InChI |

InChI=1S/C60H60N12.3CH2O2/c1-58(2)46-16-10-13-19-49(46)70(7)52(58)34-37-61-40-22-28-43(29-23-40)64-55-67-56(65-44-30-24-41(25-31-44)62-38-35-53-59(3,4)47-17-11-14-20-50(47)71(53)8)69-57(68-55)66-45-32-26-42(27-33-45)63-39-36-54-60(5,6)48-18-12-15-21-51(48)72(54)9;3*2-1-3/h10-39H,1-9H3,(H3,64,65,66,67,68,69);3*1H,(H,2,3) |

InChI Key |

KNBISBCBPCETQE-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/NC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)N/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)N/C=C/C9=[N+](C1=CC=CC=C1C9(C)C)C)C.C(=O)[O-].C(=O)[O-].C(=O)[O-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC=CC6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)NC=CC9=[N+](C1=CC=CC=C1C9(C)C)C)C)C.C(=O)[O-].C(=O)[O-].C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized using cyanuric chloride as a starting material. This involves nucleophilic substitution reactions where chlorine atoms are replaced by desired substituents.

Attachment of Substituents: The imino-p-phenyleneiminovinylene groups are introduced through condensation reactions with appropriate amines.

Formation of the Indolium Groups: The 1,3,3-trimethyl-3H-indolium groups are attached via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine core and the substituent groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.

Major Products Formed

Oxidation Products: Oxidized derivatives of the triazine core and substituents.

Reduction Products: Reduced forms of the imino and indolium groups.

Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound has shown potential as a host material in OLEDs. Its unique electronic properties allow for efficient light emission and energy transfer.

- Case Study : In a study on OLEDs utilizing similar triazine derivatives, the compounds demonstrated high efficiency with peak emissions around 510 nm and maximum current efficiencies exceeding 6 cd/A . The incorporation of this compound could enhance the performance of OLED devices.

Photovoltaic Devices

Due to its ability to facilitate charge transport and enhance light absorption, the compound is being investigated for use in organic photovoltaic devices.

- Research Findings : Studies have shown that triazine-based compounds can improve the efficiency of solar cells by acting as electron acceptors. The incorporation of such compounds can lead to improved power conversion efficiencies .

Catalysis

The compound's structure allows for potential applications in catalysis, particularly in reactions requiring stable intermediates or unique catalytic pathways.

- Case Study : Research indicates that triazine derivatives can serve as effective catalysts in various organic transformations, enhancing reaction rates and selectivity .

Sensors

The electronic properties of the compound make it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.

- Application Example : The integration of triazine compounds into sensor platforms has been shown to improve sensitivity and selectivity towards specific analytes due to their ability to interact with target molecules at the molecular level .

Biomedical Applications

The compound's biocompatibility and ability to form complexes with biomolecules open avenues for its use in drug delivery systems or as imaging agents.

Mechanism of Action

The mechanism of action of 2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate involves:

Molecular Targets: The compound interacts with specific proteins and enzymes, affecting their function.

Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trisubstituted-1,3,5-Triazines: These compounds share the triazine core but differ in the nature of their substituents.

Indolium Derivatives: Compounds with similar indolium groups but different core structures.

Uniqueness

2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is unique due to its combination of a triazine core with multiple imino and indolium substituents, providing distinct chemical and physical properties that are not observed in other similar compounds.

Biological Activity

The compound 2,2',2''-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is a complex organic molecule that belongs to the class of 1,3,5-triazine derivatives . This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Structure and Properties

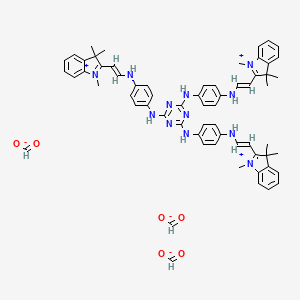

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₃₁H₃₉N₁₁O₃

- Molecular Weight : 585.67 g/mol

The structure features a central 1,3,5-triazine core with multiple substituents that enhance its biological activity.

Biological Activities

Research indicates that 1,3,5-triazine derivatives exhibit a wide range of biological activities. The specific compound under review shows potential in several areas:

Anticancer Activity

Studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation through various mechanisms. The compound's structure allows for interaction with cellular targets involved in cancer progression. For instance:

- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.

- Case Study : A study showed that similar triazine compounds reduced tumor growth by 50% in xenograft models .

Antimicrobial Properties

Triazine derivatives have been reported to possess significant antimicrobial activity against various pathogens:

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways:

- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : Animal studies revealed a reduction in paw edema in models of acute inflammation .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.